molecular formula C21H17ClN4O2S B3399865 4-(3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide CAS No. 1040647-54-8

4-(3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide

Cat. No.: B3399865
CAS No.: 1040647-54-8
M. Wt: 424.9 g/mol
InChI Key: OPDFDSMUJCHUOR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :

    Formation of the imidazo[2,1-b]thiazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-b]thiazole ring.

    Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the imidazo[2,1-b]thiazole ring with a 4-chlorophenyl group using a suitable halogenating agent.

    Attachment of the propanamido group: This step involves the reaction of the imidazo[2,1-b]thiazole derivative with a propanamide derivative under appropriate conditions to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

4-(3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogenating agents and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Properties

IUPAC Name

4-[3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S/c22-15-5-1-13(2-6-15)18-11-26-17(12-29-21(26)25-18)9-10-19(27)24-16-7-3-14(4-8-16)20(23)28/h1-8,11-12H,9-10H2,(H2,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDFDSMUJCHUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CCC(=O)NC4=CC=C(C=C4)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide
Reactant of Route 2
4-(3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide
Reactant of Route 3
Reactant of Route 3
4-(3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide
Reactant of Route 4
Reactant of Route 4
4-(3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide
Reactant of Route 5
4-(3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide
Reactant of Route 6
4-(3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide

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